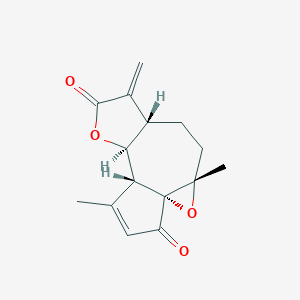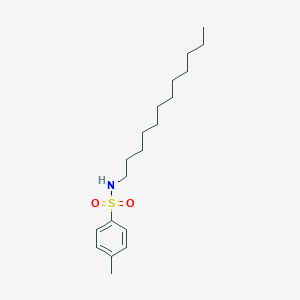
N-Dodecyl-p-toluenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-p-toluenesulphonamide, also known as Dodecylbenzenesulfonamide or DBSA, is a synthetic organic compound that is widely used in scientific research. It is an anionic surfactant that is commonly used as a detergent, emulsifier, and wetting agent. DBSA is a white or light yellow powder that is soluble in water and organic solvents. It has a molecular formula of C18H29NO2S and a molecular weight of 315.5 g/mol.
Mecanismo De Acción
The mechanism of action of DBSA is based on its ability to lower the surface tension of liquids. DBSA molecules have a hydrophobic tail and a hydrophilic head, which can adsorb at the interface between two immiscible liquids, such as water and oil. The hydrophobic tail can penetrate into the oil phase, while the hydrophilic head can interact with the water phase. This can reduce the interfacial tension and stabilize the emulsion or dispersion.
Efectos Bioquímicos Y Fisiológicos
DBSA has been reported to have low toxicity and biodegradability. It is not expected to accumulate in the environment or cause harm to human health. However, it is important to handle DBSA with care and follow the safety guidelines, as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBSA has several advantages for lab experiments. It is easy to handle, store, and transport. It is also relatively cheap and readily available. DBSA can be used in a wide range of experimental conditions, such as different pH, temperature, and pressure. However, DBSA has some limitations, such as its sensitivity to pH and temperature changes. It can also interact with other chemicals and affect their properties.
Direcciones Futuras
There are several future directions for the research on DBSA. One direction is to explore its application in the synthesis of functional materials, such as catalysts, sensors, and drug delivery systems. DBSA can be used as a surfactant to control the morphology and properties of the materials. Another direction is to investigate the mechanism of DBSA adsorption at the solid-liquid interface. This can provide insights into the design of new surfactants and the optimization of surfactant-assisted processes. Finally, the environmental impact of DBSA should be further studied, especially in the context of its widespread use in industrial and commercial applications.
Métodos De Síntesis
DBSA can be synthesized through the reaction of dodecylbenzene with sulfur trioxide, followed by neutralization with ammonia or amine. The reaction can be carried out in a batch reactor or a continuous reactor. The yield of DBSA can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
DBSA has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, such as gold nanoparticles, silver nanoparticles, and magnetic nanoparticles. DBSA can stabilize the nanoparticles and control their size and shape. It can also improve the dispersibility and solubility of the nanoparticles in various solvents.
DBSA is also used as a surfactant in the synthesis of polymers, such as polyurethane, polyacrylate, and polystyrene. It can improve the mechanical properties, thermal stability, and hydrophobicity of the polymers. DBSA can also be used as a template in the synthesis of mesoporous materials, such as silica, alumina, and titania. It can control the pore size and structure of the materials.
Propiedades
Número CAS |
1635-09-2 |
|---|---|
Nombre del producto |
N-Dodecyl-p-toluenesulphonamide |
Fórmula molecular |
C19H33NO2S |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
N-dodecyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H33NO2S/c1-3-4-5-6-7-8-9-10-11-12-17-20-23(21,22)19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3 |
Clave InChI |
USAFAYBLWJSOFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Otros números CAS |
1635-09-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



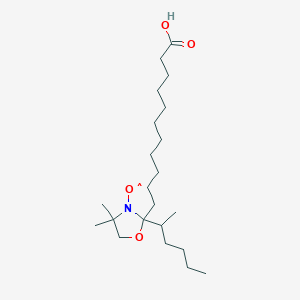
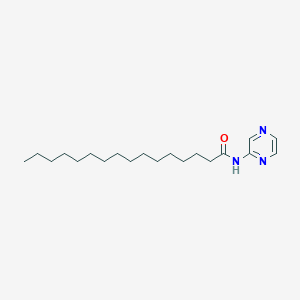
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)

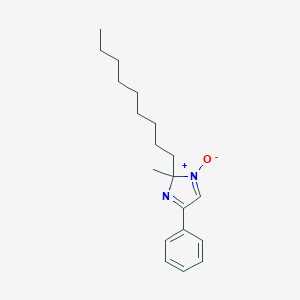
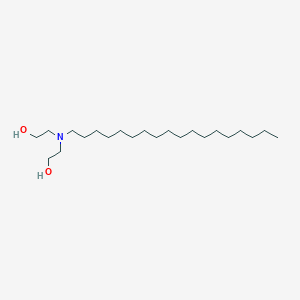
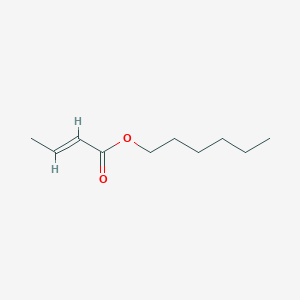
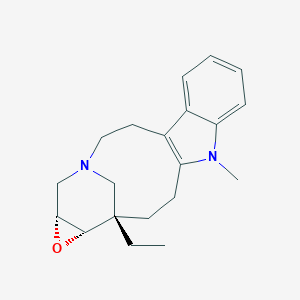
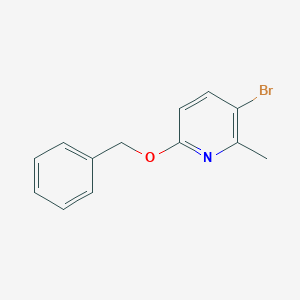
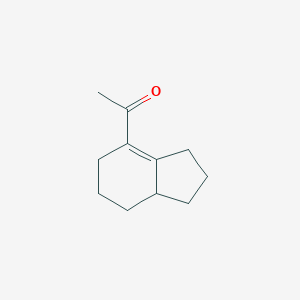
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

